molecular formula C10H10N2O2 B033714 Methyl 2-(1H-benzo[d]imidazol-1-yl)acetate CAS No. 19809-30-4

Methyl 2-(1H-benzo[d]imidazol-1-yl)acetate

Cat. No. B033714
CAS RN: 19809-30-4
M. Wt: 190.2 g/mol
InChI Key: MUUBHRHSOKNQCQ-UHFFFAOYSA-N
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Description

“Methyl 2-(1H-benzo[d]imidazol-1-yl)acetate” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

The synthesis of imidazole-containing compounds has been extensively studied due to their broad range of chemical and biological properties . For instance, Rajendran et al. synthesized 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole and 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(1H-benzo[d]imidazol-1-yl)acetate” is characterized by the presence of an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .


Chemical Reactions Analysis

Imidazole-containing compounds are known for their broad range of chemical reactions. They are key components to functional molecules that are used in a variety of everyday applications . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles .

properties

IUPAC Name

methyl 2-(benzimidazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-14-10(13)6-12-7-11-8-4-2-3-5-9(8)12/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUUBHRHSOKNQCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=NC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70364242
Record name Methyl (1H-benzimidazol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70364242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(1H-benzo[d]imidazol-1-yl)acetate

CAS RN

19809-30-4
Record name Methyl (1H-benzimidazol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70364242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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